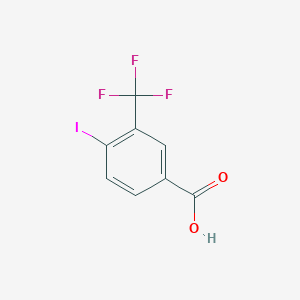

4-Iodo-3-(trifluoromethyl)benzoic acid

描述

Contextual Significance of Halogenated Aromatic Carboxylic Acids in Synthetic Chemistry

Halogenated aromatic carboxylic acids represent a critical class of compounds in synthetic organic chemistry. researchgate.net Their utility stems from the presence of halogen substituents, which can be readily transformed into a variety of other functional groups through reactions such as nucleophilic substitution and cross-coupling. fiveable.meacs.org This versatility makes them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The carboxylic acid moiety itself provides a handle for further chemical modification, such as esterification or amidation. researchgate.net The combination of a halogen and a carboxylic acid on an aromatic ring allows for a stepwise and regioselective introduction of different functionalities. Decarboxylative halogenation, for instance, is a fundamental method for synthesizing organic halides from carboxylic acids, offering an alternative synthetic route that can produce regioisomers not easily accessible through direct aromatic halogenation. acs.org The presence of halogens can also influence the physicochemical properties and biological activity of the final products. science.gov

The Trifluoromethyl Group and Iodine Atom as Strategic Substituents in Molecular Design

The strategic placement of a trifluoromethyl (CF₃) group and an iodine atom on a molecular scaffold is a powerful tactic in modern drug design and organic synthesis. fiveable.menih.gov

The iodine atom , as the heaviest naturally occurring halogen, possesses distinct and useful properties in synthetic chemistry. fiveable.me The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in nucleophilic substitution reactions. fiveable.me This reactivity is harnessed in a multitude of chemical transformations. niscpr.res.inrsc.org Iodine-containing organic compounds are frequently used as versatile building blocks in the synthesis of more complex molecules. fiveable.memdpi.com The introduction of an iodine atom into a molecule provides a reactive site for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of diverse molecular architectures. niscpr.res.inrsc.org

Overview of Research Trajectories for 4-Iodo-3-(trifluoromethyl)benzoic acid and Related Structures

Research involving this compound and structurally related compounds primarily focuses on their utility as intermediates in the synthesis of novel and functional molecules. The trifluoromethylation of benzoic acids, for example, is an active area of research aimed at developing efficient methods for producing aryl trifluoromethyl ketones, which are valuable in medicinal and materials science. nih.govorganic-chemistry.org

Studies on substituted benzoic acids have explored how different substituents influence their metabolic pathways. For instance, research on a series of substituted benzoic acids, including trifluoromethyl benzoic acids, has shown that the nature and position of the substituent dictate whether the primary metabolic fate is glucuronidation or glycine (B1666218) conjugation. nih.gov

The unique substitution pattern of this compound makes it a prime candidate for use in the synthesis of complex, highly functionalized aromatic compounds. The iodine atom can serve as a handle for cross-coupling reactions to introduce new substituents, while the carboxylic acid and trifluoromethyl groups can be used to tune the electronic and steric properties of the target molecule. While specific research trajectories for this exact compound are not extensively documented in broad literature, its structure is emblematic of a class of molecules that are crucial for the development of new chemical entities in fields ranging from pharmaceuticals to materials science.

属性

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAMLJCNESLFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650533 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-20-7 | |

| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 Trifluoromethyl Benzoic Acid and Analogues

Classical and Modern Approaches to the Benzoic Acid Core

The benzoic acid framework is a fundamental building block in organic synthesis. Classically, it is produced on an industrial scale through the cobalt or manganese-catalyzed partial oxidation of toluene (B28343) with oxygen. wikipedia.org This method is cost-effective due to the abundance of the starting materials. wikipedia.org Another historical industrial method involves the hydrolysis of benzotrichloride (B165768) in the presence of calcium hydroxide. wikipedia.org

In a laboratory setting, benzoic acid and its derivatives are commonly prepared via the carbonation of Grignard reagents. researchgate.net This involves reacting an aryl magnesium halide with carbon dioxide, followed by an acidic workup. A widely used undergraduate-level synthesis involves the oxidation of an alkylbenzene side chain using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. youtube.com This reaction is effective as long as the benzylic position has at least one hydrogen atom. youtube.com

Modern biosynthetic routes have also been elucidated, showing that plants produce benzoic acid from cinnamic acid through either a β-oxidative or a non-β-oxidative pathway. nih.govresearchgate.net While not a primary source for chemical synthesis, this natural pathway underscores the compound's significance.

Regioselective Iodination Strategies

Achieving the correct substitution pattern on the aromatic ring is critical. For 4-iodo-3-(trifluoromethyl)benzoic acid, the iodine atom must be introduced at a specific position relative to the other functional groups. This is accomplished through various regioselective iodination methods.

Transition Metal-Catalyzed Direct Aromatic Iodination (e.g., Ir-Catalyzed)

A modern and highly efficient method for regioselective iodination is the direct C-H activation/iodination of benzoic acids catalyzed by transition metals, particularly iridium. acs.orgacs.org This approach allows for the selective mono-iodination at the ortho position to the carboxylic acid directing group. researchgate.netnih.gov

The reaction typically employs an iridium(III) complex as a catalyst and an iodine source such as N-iodosuccinimide (NIS). acs.org A key advantage is the mild reaction conditions; the process can often be carried out at room temperature without the need for an inert atmosphere or the exclusion of moisture. researchgate.netnih.gov The solvent can play a crucial role, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being shown to be particularly effective in enabling the C-H iodination without the need for any base or other additives. researchgate.netacs.org Mechanistic studies suggest the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle, with the carboxylic acid moiety acting as the directing group. researchgate.netacs.org This method provides excellent yields and high regioselectivity, even for substrates with multiple C-H bonds. acs.orgresearchgate.net

Table 1: Example of Ir-Catalyzed ortho-Iodination of Benzoic Acids

| Substrate | Catalyst | Iodine Source | Solvent | Conditions | Product | Yield | Reference |

| Benzoic Acid | [Cp*Ir(H₂O)₃]SO₄ | NIS | HFIP | Room Temp | 2-Iodobenzoic acid | High | researchgate.net |

| para-Substituted Benzoic Acids | Ir(III) complex | NIS | Various | Room Temp | ortho-Monoiodinated product | >20:1 selectivity | researchgate.netnih.gov |

Iodination via Diazotization-Sandmeyer Reactions

The Sandmeyer reaction is a classical and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by an iodide ion. thieme-connect.de This two-step process involves diazotization of the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the addition of an iodide salt, typically potassium iodide. thieme-connect.deresearchgate.net

This method is particularly useful for synthesizing iodo-aromatic compounds when the corresponding amino precursor is readily available. It offers a reliable, albeit less direct, alternative to C-H activation. scirp.orgresearchgate.net

To synthesize this compound, the corresponding amine, 4-amino-3-(trifluoromethyl)benzoic acid, serves as an ideal precursor. nih.gov The synthesis would proceed via a standard Sandmeyer protocol:

Diazotization : The 4-amino-3-(trifluoromethyl)benzoic acid is dissolved or suspended in a strong acid like sulfuric or hydrochloric acid at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is added dropwise to form the intermediate diazonium salt.

Iodination : An aqueous solution of potassium iodide is then added to the diazonium salt mixture. The diazonium group is replaced by iodine, leading to the formation of the target molecule, this compound, with the evolution of nitrogen gas. thieme-connect.deresearchgate.net

The same Sandmeyer methodology can be applied to synthesize isomers and analogues. For instance, the synthesis of 2-iodo-3-(trifluoromethyl)benzoic acid starts from its amino precursor, 3-(trifluoromethyl)anthranilic acid (also known as 2-amino-3-(trifluoromethyl)benzoic acid). synquestlabs.comnih.gov The reaction follows the identical two-step diazotization-iodination sequence described above, yielding the desired 2-iodo-substituted product. This highlights the utility of the Sandmeyer reaction in accessing various isomers based on the availability of the corresponding amino-substituted benzoic acids.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a crucial feature, significantly influencing the electronic properties and lipophilicity of the molecule. Introducing this group onto the benzene (B151609) ring can be achieved through several strategies.

One common industrial approach does not involve direct trifluoromethylation of benzoic acid but rather builds the molecule from a precursor already containing the trifluoromethyl group. For example, the synthesis of 3-(trifluoromethyl)benzoic acid can start from m-xylene. The process involves exhaustive free-radical chlorination to form meta-bis(trichloromethyl)benzene, followed by fluorination with hydrogen fluoride (B91410) to yield meta-trichloromethyl trifluoromethyl benzene. Finally, selective hydrolysis of the trichloromethyl group affords the desired 3-(trifluoromethyl)benzoic acid. google.com A similar multi-step process can be envisioned starting from a suitably substituted toluene derivative.

More direct trifluoromethylation methods exist, often using specialized reagents. researchgate.net For instance, the Togni reagent, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, can be used for electrophilic trifluoromethylation. beilstein-journals.org Another approach involves the nucleophilic trifluoromethylation of benzoic acids using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent, though this often leads to the formation of aryl trifluoromethyl ketones rather than preserving the carboxylic acid. organic-chemistry.orgacs.org Therefore, for the synthesis of trifluoromethyl-substituted benzoic acids, routes involving precursors where the CF3 group is already installed are often more practical. google.comgoogle.com

Trifluoromethylation of Iodinated Benzoic Acids

The introduction of a trifluoromethyl (-CF3) group onto an iodinated benzoic acid is a challenging yet crucial transformation. The strong electron-withdrawing nature of the carboxyl and iodo groups can deactivate the aromatic ring, making direct trifluoromethylation difficult. However, Sandmeyer-type reactions provide a viable pathway for the synthesis of trifluoromethylated aromatic compounds from their corresponding anilines. researchgate.netnih.govwikipedia.org This approach can be adapted for the synthesis of trifluoromethylated benzoic acids.

A plausible synthetic route to this compound could start from 3-amino-4-iodobenzoic acid. The amino group can be converted to a diazonium salt, which is then reacted with a trifluoromethyl source. While direct trifluoromethylation of the diazonium salt is possible, a more common approach involves the use of copper catalysts. researchgate.net For instance, a copper-mediated Sandmeyer trifluoromethylation reaction using the inexpensive trifluoromethylating agent TMSCF3 (trimethyl(trifluoromethyl)silane) has been developed for the synthesis of benzotrifluorides from diazonium salts. researchgate.net

Another strategy involves the trifluoromethylation of aryl halides. While less common for direct application to benzoic acids due to potential side reactions, developments in trifluoromethylation chemistry offer potential routes. For example, Sandmeyer-type reactions have been shown to generate aryl compounds functionalized with trifluoromethyl groups under mild conditions, offering good functional group tolerance. wikipedia.org

The table below summarizes representative conditions for Sandmeyer-type trifluoromethylation reactions that could be conceptually applied to the synthesis of trifluoromethylated benzoic acids.

Table 1: Representative Conditions for Sandmeyer-Type Trifluoromethylation

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Diazonium Salt | TMSCF3 | Copper | Not specified | Not specified | Good to Excellent | researchgate.net |

| Aromatic Amine | t-BuONO, HCl, AgCF3 | - | Not specified | Low temperature | 10-97 | nih.gov |

| Aromatic Amine | t-BuONO, HCl, Togni's reagent II | Cu(MeCN)4BF4 | Dichloroethane | 45 | 42-90 | nih.gov |

Hydrolysis-Based Syntheses of Trifluoromethylbenzoic Acids

An alternative and often more practical approach to synthesizing trifluoromethylbenzoic acids involves the hydrolysis of a suitable precursor, typically a nitrile (-CN) or a trichloromethyl (-CCl3) group. google.com This method is particularly useful for producing this compound, where the iodo and trifluoromethyl groups are already in place on the aromatic ring.

A key intermediate for this synthesis is 4-iodo-3-(trifluoromethyl)benzonitrile. This compound can be synthesized via a Sandmeyer reaction starting from 4-amino-3-(trifluoromethyl)benzonitrile. The amino group is diazotized and subsequently replaced by an iodine atom. The resulting nitrile can then be hydrolyzed to the carboxylic acid. wikipedia.orgweebly.com

The hydrolysis of the nitrile can be carried out under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. libretexts.org Base-catalyzed hydrolysis is performed by heating the nitrile with an alkali solution, like sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification with a strong acid liberates the free carboxylic acid. weebly.comlibretexts.org

Another hydrolysis-based method starts from a precursor with a trichloromethyl group. For example, 2-trifluoromethylbenzoic acid can be prepared by the hydrolysis and oxidation of 2-trifluoromethyl benzal chloride, which is obtained from the fluorination of 2-trichloromethyl benzal chloride. google.com This strategy highlights the versatility of hydrolysis in synthesizing various trifluoromethylbenzoic acid isomers.

The following table outlines general conditions for the hydrolysis of nitriles to carboxylic acids.

Table 2: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Product | Reference |

| Acid-catalyzed | Dilute HCl | Heat under reflux | Carboxylic acid | libretexts.org |

| Base-catalyzed | NaOH solution | Heat under reflux | Carboxylate salt | weebly.comlibretexts.org |

| Base-catalyzed (work-up) | Strong acid (e.g., HCl) | Acidification | Carboxylic acid | weebly.comlibretexts.org |

Purification and Isolation Techniques for Iodo-Trifluoromethylbenzoic Acids

The purification of iodo-trifluoromethylbenzoic acids is critical to obtaining a product of high purity, which is essential for its applications in research and industry. Recrystallization is a primary technique used for the purification of solid organic compounds like benzoic acid and its derivatives. ma.eduohaus.comalfa-chemistry.com

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. alfa-chemistry.com For benzoic acid, water is a commonly used solvent due to its significant difference in solubility at high and low temperatures. ma.eduohaus.com However, for substituted benzoic acids, particularly those with halogen and trifluoromethyl groups, other solvent systems may be more effective. A mixture of solvents, such as ethanol-water, can also be employed to achieve the desired solubility profile. researchgate.net

The general procedure for recrystallization involves dissolving the crude product in a minimal amount of hot solvent. ma.eduohaus.com If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. famu.edu The hot solution is then filtered to remove any insoluble impurities and the charcoal. The filtrate is allowed to cool slowly, promoting the formation of pure crystals. ma.eduohaus.com Cooling in an ice bath can further enhance crystal formation. famu.edu The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. ma.edufamu.edu

For iodoaromatic compounds, recrystallization from solvents like hexane (B92381) has been shown to yield highly pure products. organic-chemistry.org The purification of trifluoromethylated benzoic acids may also involve column chromatography, particularly when dealing with complex mixtures or isomers that are difficult to separate by recrystallization alone. ma.edu

The table below provides a summary of common purification techniques applicable to iodo-trifluoromethylbenzoic acids.

Table 3: Purification and Isolation Techniques

| Technique | General Procedure | Key Considerations | Reference |

| Recrystallization | Dissolve crude product in a minimal amount of hot solvent, cool slowly to form crystals, collect by filtration. | Choice of solvent is critical; water, ethanol-water mixtures, or hexane can be effective. | ma.eduohaus.comalfa-chemistry.comresearchgate.netorganic-chemistry.org |

| Decolorization | Add activated charcoal to the hot solution before filtration. | Removes colored impurities. | famu.edu |

| Vacuum Filtration | Use of a Buchner funnel to separate crystals from the mother liquor. | Efficient separation of solid product. | ma.edufamu.edu |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Useful for complex mixtures and isomer separation. | ma.edu |

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 3 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Its acidic nature is also profoundly influenced by the electron-withdrawing substituents on the aromatic ring.

Derivatization Reactions (e.g., Esterification, Amidation)

The carboxylic acid functionality of 4-Iodo-3-(trifluoromethyl)benzoic acid readily undergoes derivatization reactions such as esterification and amidation. These transformations are fundamental in synthetic chemistry for creating new chemical entities with altered physical and biological properties.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer-Speier esterification. wikipedia.org For a substrate like this compound, this typically involves refluxing with the desired alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. iajpr.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Alternatively, milder methods can be employed, such as reaction with diazoalkanes or using coupling agents to activate the carboxylic acid. researchgate.net For instance, the methyl ester, this compound methyl ester, is a known derivative.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as amines are generally not reactive enough to displace the hydroxyl group directly. This is typically achieved by converting the carboxylic acid into a more reactive acyl halide (e.g., using thionyl chloride) or by using a coupling agent. Modern amidation protocols utilize a variety of reagents that facilitate the formation of the amide bond under mild conditions, showing broad functional group tolerance. researchgate.net These methods are crucial for synthesizing complex molecules, particularly in medicinal chemistry, where the amide bond is a key structural feature. nih.gov

Interactive Data Table: Representative Derivatization Reactions

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), cat. H₂SO₄, reflux | This compound methyl ester |

| Amidation | 1. SOCl₂ or Oxalyl Chloride; 2. Amine (R-NH₂) | N-substituted-4-iodo-3-(trifluoromethyl)benzamide |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | N-substituted-4-iodo-3-(trifluoromethyl)benzamide |

Influence of Substituents on Acidity

The acidity of a benzoic acid is significantly modulated by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion through inductive (-I) and/or resonance (-M) effects. libretexts.org

In this compound, both the iodine atom and the trifluoromethyl group are strongly electron-withdrawing.

Trifluoromethyl Group (-CF₃): This group is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms. It withdraws electron density from the aromatic ring, thereby stabilizing the negative charge of the carboxylate conjugate base and significantly increasing the acidity of the benzoic acid. youtube.com For example, the pKa of p-(trifluoromethyl)benzoic acid is 3.6, making it a stronger acid than benzoic acid (pKa 4.2). acs.org

Iodine Atom (-I): As a halogen, iodine exerts a deactivating inductive effect (-I), which also helps to stabilize the carboxylate anion and increase acidity. stackexchange.com While halogens also possess a resonance-donating effect (+M), the inductive effect is generally dominant in influencing acidity. wikipedia.org

The combined presence of the -CF₃ group at the meta position and the iodine atom at the para position to the carboxylic acid results in a pronounced increase in acidity compared to unsubstituted benzoic acid. The stabilization of the conjugate base is additive, making this compound a relatively strong organic acid.

Interactive Data Table: Acidity of Substituted Benzoic Acids

| Compound | Substituent(s) | pKa | Effect on Acidity vs. Benzoic Acid |

|---|---|---|---|

| Benzoic acid | -H | 4.2 | Reference |

| 4-Nitrobenzoic acid | 4-NO₂ | 3.41 | Increased |

| 4-Chlorobenzoic acid | 4-Cl | 4.0 | Increased |

| 4-(Trifluoromethyl)benzoic acid | 4-CF₃ | 3.6 | Increased acs.org |

| 2-Iodobenzoic acid | 2-I | 2.86 | Increased (ortho-effect) stackexchange.com |

| 4-Iodobenzoic acid | 4-I | ~3.9-4.0 | Increased |

| This compound | 4-I, 3-CF₃ | Predicted < 3.6 | Significantly Increased |

Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring is a hub of reactivity, with the nature of the substituents dictating the preferred reaction pathways for both nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution at the Iodinated Position

The carbon-iodine bond in aryl iodides is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This compound is an excellent substrate for these transformations due to the reactive C-I bond.

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new C-C bond, providing access to substituted styrenes or cinnamates. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium catalyst, a base, and proceeds via a Pd(0)/Pd(II) catalytic cycle. libretexts.org

Suzuki Coupling: In this reaction, the aryl iodide is coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl compounds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine (primary or secondary). wikipedia.org This is a key transformation in pharmaceutical synthesis, enabling the introduction of nitrogen-containing functional groups. organic-chemistry.org The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination from the palladium center. libretexts.org

These coupling reactions are generally high-yielding and tolerant of the other functional groups present on the molecule, making them highly valuable for the late-stage functionalization of this compound and its derivatives.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SₑAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. youtube.com The existing substituents strongly influence the position of the incoming electrophile. wikipedia.orglibretexts.org

The directing effects of the substituents on this compound are:

-COOH (Carboxylic acid): A deactivating group and a meta-director. libretexts.org

-CF₃ (Trifluoromethyl): A strongly deactivating group and a meta-director. youtube.com

-I (Iodo): A deactivating group but an ortho, para-director. libretexts.org

The positions on the ring are C1(-COOH), C2(H), C3(-CF₃), C4(-I), C5(H), and C6(H).

The -COOH group directs incoming electrophiles to C5.

The -CF₃ group directs to C5.

The -I group directs to C5 (ortho) and C2 (ortho).

All three substituents deactivate the ring, making electrophilic substitution reactions significantly slower than for benzene. However, there is a strong consensus among the directing groups. Both the powerful -CF₃ group and the -COOH group direct an incoming electrophile to the C5 position. The iodo group also directs to the C5 position (as well as C2). Therefore, electrophilic substitution on this compound is predicted to occur overwhelmingly at the C5 position. The C2 position is sterically hindered by the adjacent carboxylic acid group and electronically disfavored by the meta-directing substituents.

Reactivity of the Trifluoromethyl Group and its Influence on Molecular Properties

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and robust under most reaction conditions due to the strength of the carbon-fluorine bond. Its primary role is often to modify the electronic and physical properties of the molecule rather than to participate directly in reactions.

Influence on Molecular Properties:

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comnih.govnih.gov This property is crucial in medicinal chemistry as it can enhance the ability of a drug candidate to cross cell membranes and interact with biological targets. researchgate.net

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic profile.

Electronic Effects: As a potent electron-withdrawing group, the -CF₃ group influences the reactivity of the entire molecule, increasing the acidity of the carboxylic acid and deactivating the aromatic ring towards electrophilic attack. youtube.com

While direct transformation of the -CF₃ group is challenging, some reactions have been developed that can achieve C-F bond activation, but these typically require harsh conditions or specific reagents and are not common. acs.org For most synthetic purposes, the trifluoromethyl group in this compound is treated as a stable, property-modifying substituent.

Electronic Effects on Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the carboxyl group (-COOH), the iodo group (-I), and the trifluoromethyl group (-CF3).

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is primarily inductive, deactivating the benzene ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution. Similarly, the carboxyl group (-COOH) is also deactivating and meta-directing for electrophilic substitutions.

In this compound, the positions on the benzene ring are numbered relative to the carboxyl group. The trifluoromethyl group is at position 3, and the iodo group is at position 4. The combined electron-withdrawing effects of the -CF3 and -COOH groups strongly deactivate the ring. The directing effects of the substituents determine the regioselectivity of further reactions. For instance, in electrophilic aromatic substitutions, the positions ortho and para to the activating iodo group (positions 3 and 5) would be favored, but the strong deactivating effect of the trifluoromethyl group at position 3 makes position 5 the most likely site for substitution.

In the context of metalation reactions, the trifluoromethyl group has been shown to direct lithiation to the adjacent ortho position in competitive scenarios. beilstein-journals.org This indicates that the C-H bond at position 2 of this compound would be the most acidic and prone to deprotonation by a strong base.

Stability and Transformation Pathways

This compound is a solid compound that should be stored in a dark place and sealed in a dry environment at 2-8°C. sigmaaldrich.com Its stability is crucial for its use in multi-step syntheses.

One significant transformation pathway for this molecule involves the modification of the carboxyl group. For example, it can be converted to its corresponding acid chloride by reaction with thionyl chloride (SOCl₂), which then can be used to form esters or amides. rsc.org

Another key transformation involves the carbon-iodine bond, which is susceptible to various transition metal-catalyzed cross-coupling reactions. These reactions provide a versatile method for forming new carbon-carbon and carbon-heteroatom bonds, as will be discussed in more detail in section 3.4.

The trifluoromethyl group is generally stable under many reaction conditions, but the entire molecule can undergo transformations under specific and harsh conditions. For instance, hypervalent iodine reagents, which can be synthesized from iodo-benzoic acids, can act as electrophilic trifluoromethylation agents upon activation. acs.org

Transition Metal-Catalyzed Transformations Utilizing this compound

The presence of the carbon-iodine bond makes this compound an excellent substrate for a variety of transition metal-catalyzed reactions.

Carbon-Iodine Bond Activation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond is the most reactive among the carbon-halogen bonds in cross-coupling reactions due to its lower bond dissociation energy. This allows for selective activation even in the presence of other halide substituents. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. libretexts.org this compound can react with various boronic acids or their esters to form biaryl compounds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne proceeds under mild conditions to form an arylalkyne. libretexts.orgorganic-chemistry.org The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl > OTf. wikipedia.org Copper-free Sonogashira variants have also been developed. nih.govresearchgate.net

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Copper-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Ullmann-type Ether Syntheses with related compounds)

The Ullmann condensation is a classic method for forming diaryl ethers through the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.orgscispace.com While specific examples with this compound are not detailed in the provided search results, related aryl iodides readily undergo this transformation. scispace.com The reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling. organic-chemistry.orgescholarship.org The mechanism is thought to involve the oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.orgescholarship.org This methodology is applicable to the formation of C-O, C-N, and C-S bonds.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic data for this compound are not extensively available in the public domain. However, general principles of physical organic chemistry and data from related compounds can provide insights.

Kinetic Aspects: In transition metal-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the metal center is often the rate-determining step. The reactivity of the C-X bond follows the order C-I > C-Br > C-Cl, meaning that reactions involving this compound are generally faster than those with its bromo or chloro analogues. wikipedia.org For instance, in Suzuki-Miyaura couplings, the rate of oxidative addition is influenced by the electronic nature of the substituents on the aryl halide.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Iodo 3 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation and study of dynamic processes in 4-Iodo-3-(trifluoromethyl)benzoic acid. High-resolution ¹H, ¹³C, and ¹⁹F NMR analyses provide detailed insights into the molecule's framework, while advanced NMR techniques can probe its conformational dynamics.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analyses for Structural Elucidation

The structural confirmation of this compound is unequivocally achieved through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique and complementary information about the molecular structure. While specific high-resolution spectral data for this compound is available from commercial suppliers, a detailed analysis based on established principles of NMR spectroscopy and data from analogous compounds provides a clear expectation of the spectral features. ambeed.comdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are dictated by the substitution pattern. The proton at the C2 position, being deshielded by the adjacent trifluoromethyl group, would likely appear at the lowest field. The protons at the C5 and C6 positions would show characteristic ortho- and meta-couplings. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The carboxyl carbon (C=O) is expected to resonate at a downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom attached to the trifluoromethyl group (C3) will show a characteristic quartet splitting due to coupling with the three fluorine atoms. The carbon atom bearing the iodine (C4) will also have a distinct chemical shift. The remaining aromatic carbons will show signals in the typical aromatic region (120-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp resonance is expected for the -CF₃ group. nih.gov The chemical shift of this signal is sensitive to the electronic environment and can provide insights into intermolecular interactions. The absence of other fluorine-containing groups simplifies the spectrum, making the -CF₃ signal a clean and sensitive probe.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.4 | d | H-2 | |

| ¹H | ~8.2 | dd | H-6 | |

| ¹H | ~7.9 | d | H-5 | |

| ¹H | >10 | br s | COOH | |

| ¹³C | ~167 | s | COOH | |

| ¹³C | ~142 | s | C-4 | |

| ¹³C | ~138 | s | C-1 | |

| ¹³C | ~135 | q | J(C-F) ≈ 30-35 | C-3 |

| ¹³C | ~132 | s | C-6 | |

| ¹³C | ~130 | s | C-5 | |

| ¹³C | ~128 | q | J(C-F) ≈ 5-7 | C-2 |

| ¹³C | ~123 | q | J(C-F) ≈ 270-275 | CF₃ |

| ¹⁹F | ~ -62 | s | CF₃ |

Note: The predicted values are based on typical chemical shifts for similar substituted benzoic acids and are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Conformational Dynamics and Isomerism Probed by NMR

NMR spectroscopy, particularly through variable-temperature studies, can be employed to investigate these conformational dynamics. Changes in the chemical shifts or the coalescence of signals as a function of temperature can provide information about the energy barriers to rotation and the relative populations of different conformers. While specific studies on the conformational isomerism of this compound are not widely reported, the principles of conformational analysis of substituted benzoic acids suggest that such dynamics are plausible. nih.gov

Application of ¹⁹F NMR as a Sensitive Probe in Chemical Biology

The fluorine-19 nucleus possesses several properties that make it an excellent probe for studying biological systems. nih.govbeilstein-journals.org These include its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and a large chemical shift range, which makes it highly sensitive to the local electronic environment. mdpi.com The trifluoromethyl group in this compound serves as a potential ¹⁹F NMR reporter. nih.gov

In the context of chemical biology, fluorinated molecules like this compound can be used as fragments in drug discovery to screen for binding to protein targets. nih.gov A change in the ¹⁹F NMR signal upon addition of a protein can indicate a binding event. beilstein-journals.org The absence of endogenous fluorine signals in most biological systems provides a clear background for these experiments. nih.govmdpi.com Furthermore, the chemical shift of the ¹⁹F nucleus can provide information about the nature of the binding pocket. youtube.com While specific applications of this compound in this context are not extensively documented, its structure makes it a candidate for such studies, particularly in the development of inhibitors for enzymes or receptors where the benzoic acid moiety can act as a recognition element.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₄F₃IO₂), the theoretical exact mass is 315.9211 g/mol . chemicalbook.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) that corresponds closely to this calculated value, thereby confirming the elemental formula of the compound. The high resolution of this technique allows for the differentiation of compounds with the same nominal mass but different elemental compositions. rsc.org

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) of this compound would lead to a series of characteristic fragment ions that provide structural confirmation. Based on the known fragmentation patterns of benzoic acids and halogenated aromatic compounds, a plausible fragmentation pathway can be proposed. youtube.comnih.gov

The initial event is the formation of the molecular ion ([C₈H₄F₃IO₂]⁺˙). Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a stable acylium ion at m/z 298.9.

Loss of the carboxyl group (•COOH): This would result in an ion at m/z 270.9, corresponding to the iodinated trifluoromethylbenzene fragment.

Loss of an iodine atom (•I): Cleavage of the C-I bond would produce a fragment ion at m/z 189.0, corresponding to 3-(trifluoromethyl)benzoic acid radical cation.

Loss of a trifluoromethyl radical (•CF₃): This would result in an ion at m/z 247.9.

Further fragmentation of these primary ions would also occur. For instance, the acylium ion (m/z 298.9) could lose a molecule of carbon monoxide (CO) to form an ion at m/z 270.9. The analysis of these fragmentation patterns provides a molecular fingerprint that confirms the identity and structure of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost |

| 315.9 | [C₈H₄F₃IO₂]⁺˙ | - |

| 298.9 | [C₈H₃F₃IO]⁺ | •OH |

| 270.9 | [C₇H₄F₃I]⁺˙ | •COOH |

| 189.0 | [C₈H₄F₃O₂]⁺ | •I |

| 247.9 | [C₇H₄IO₂]⁺ | •CF₃ |

| 270.9 | [C₇H₃F₃I]⁺ | CO from m/z 298.9 |

Note: The predicted m/z values are based on the monoisotopic masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Analysis

Table 1: Crystallographic Data for the Analogous Compound 4-nitro-3-(trifluoromethyl)benzoic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₄F₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.312 (2) |

| b (Å) | 11.243 (2) |

| c (Å) | 21.283 (4) |

| β (°) | 96.98 (3) |

| Volume (ų) | 2418.0 (9) |

| Z | 8 |

| Hydrogen Bonding | O-H···O dimers |

Data sourced from a study on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. chemicalbook.comresearchgate.netresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. unamur.bemdpi.comresearchgate.netpsu.edunih.gov For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide valuable information about various quantum chemical parameters. unamur.beresearchgate.netpsu.edu These parameters include atomic charges, bond indices, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unamur.beresearchgate.netpsu.edunih.gov

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the electron-withdrawing nature of both the iodine atom and the trifluoromethyl group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a higher electrophilicity. mdpi.comnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Representative DFT-Calculated Electronic Properties for Substituted Benzoic Acids

| Property | Description | Typical Calculated Values (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 6.0 |

These values are representative and can vary based on the specific substituents and the level of theory used in the calculation. nih.govresearchgate.net

The presence of rotatable groups, such as the carboxylic acid and trifluoromethyl groups in this compound, gives rise to different possible spatial arrangements or conformations of the molecule. Potential energy surface (PES) mapping is a computational technique used to explore these different conformations and determine their relative stabilities. researchgate.net By systematically rotating the dihedral angles of these groups and calculating the energy at each step, a map of the conformational landscape can be generated.

Studies on similar molecules, like toluic acid, have shown that the rotation of the carboxylic acid group can lead to a double-well potential, with a small energy barrier separating the mirror-image minima. researchgate.net The trifluoromethyl group also has its own rotational barrier. The interplay of these rotations, influenced by steric hindrance and electronic interactions with the iodine atom and the benzene ring, determines the preferred conformation of the molecule in the gas phase. It is important to note that the most stable conformation in the gas phase may differ from that observed in the solid state due to intermolecular forces in the crystal lattice. nih.gov

Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.orgresearchgate.netdocbrown.infocore.ac.ukspectroscopyonline.comchemicalbook.comchemicalbook.com

The theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netcore.ac.ukspectroscopyonline.com These calculated frequencies are often scaled by an empirical factor to better match the experimental values. researchgate.net For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, the C-F stretching of the trifluoromethyl group, and the C-I stretching, as well as various aromatic C-H and C-C vibrations. docbrown.infospectroscopyonline.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR spectra can aid in the assignment of experimental peaks and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Halogenated Compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-F stretch | 1154 | Scaled to match experiment |

| C-Cl stretch | 739 | Scaled to match experiment |

| C-Br stretch | 639 | Scaled to match experiment |

| C-I stretch | 570 | Scaled to match experiment |

This table illustrates the trend of decreasing vibrational frequency with increasing halogen mass for C-X stretching vibrations and the use of scaling factors in theoretical predictions. spectroscopyonline.com

Applications of 4 Iodo 3 Trifluoromethyl Benzoic Acid in Modern Chemical Research

Strategic Building Block in Complex Molecule Synthesis

The presence of three distinct functional moieties on the benzene (B151609) ring of 4-iodo-3-(trifluoromethyl)benzoic acid allows for its use as a cornerstone in the construction of elaborate molecular architectures. The carboxylic acid provides a handle for amide bond formation or other transformations, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, and the trifluoromethyl group imparts specific, desirable characteristics to the final product.

This compound is an exemplary precursor for the synthesis of advanced pharmaceutical and agrochemical intermediates. The trifluoromethyl (CF3) group is a privileged moiety in medicinal and agricultural chemistry, prized for its ability to enhance the metabolic stability, bioavailability, and binding affinity of active compounds. bohrium.comwikipedia.orgresearchgate.net Its high electronegativity and lipophilicity can significantly improve a molecule's ability to cross cell membranes and resist metabolic degradation by preventing C-H oxidation. wikipedia.orgmdpi.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. wikipedia.org

Simultaneously, the iodine atom serves as a versatile synthetic handle. It is readily displaced in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse chemical fragments to build molecular complexity. This dual functionality makes the parent compound an ideal starting point for libraries of complex molecules in drug discovery and agrochemical development programs. researchgate.netmdpi.com While direct synthesis of a marketed drug from this specific acid may not be prominently documented, its structure represents a key pharmacophore for developing new chemical entities. mdpi.comcymitquimica.com For instance, fluorinated and iodinated benzoic acids are known intermediates in the synthesis of anticancer agents and other complex therapeutics.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the quinazolinone scaffold is particularly noteworthy for its broad range of biological activities, including antibacterial and anticancer properties. sciencedaily.comnih.gov this compound is a potential starting material for creating substituted quinazolinone derivatives, where the iodo and trifluoromethyl groups would decorate the core heterocycle, influencing its biological target interactions.

The classical synthesis of a 4(3H)-quinazolinone core often starts from an anthranilic acid (2-aminobenzoic acid) derivative. To be utilized in such a reaction, this compound would require a preliminary synthetic step to introduce an amino group at the C2 position (ortho to the carboxylic acid). A common strategy to achieve this is through regioselective nitration of the aromatic ring, followed by chemical reduction of the nitro group to an amine. The resulting 2-amino-4-iodo-5-(trifluoromethyl)benzoic acid could then undergo cyclization with a suitable reagent, such as formamide, to yield the corresponding 5-iodo-6-(trifluoromethyl)quinazolin-4(3H)-one. This multi-step but chemically feasible pathway allows for the incorporation of the specific substituents of the parent acid onto the final heterocyclic system.

Table 1: Generalized Synthetic Scheme for Quinazolinone Formation

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | Substituted Benzoic Acid | HNO₃, H₂SO₄ | 2-Nitro-benzoic Acid Derivative | Introduction of a nitro group ortho to the carboxylic acid. |

| 2 | 2-Nitro-benzoic Acid Derivative | H₂, Pd/C or SnCl₂ | 2-Amino-benzoic Acid Derivative (Anthranilic Acid) | Reduction of the nitro group to an amine. |

| 3 | 2-Amino-benzoic Acid Derivative | Formamide (or other one-carbon source) | Substituted 4(3H)-Quinazolinone | Cyclization to form the heterocyclic core. |

Design and Elaboration of Chemical Biology Probes and Tools

Chemical probes are essential small molecules used to study and manipulate biological systems. researchgate.net The unique features of this compound make it an excellent scaffold for the rational design of such tools, including photoaffinity labels and other modulators of biological function.

Fluorous tagging is a technique in chemical biology that utilizes highly fluorinated molecules to facilitate the separation and purification of tagged biomolecules. This method relies on the unique solubility properties of perfluoroalkanes, which are soluble neither in aqueous nor in most organic solvents, allowing for fluorous solid-phase extraction. While this compound contains a fluorine-based functional group, the single trifluoromethyl group does not provide sufficient fluorophilicity for it to be considered a precursor for traditional fluorous tags. Such tags typically require a much higher density of fluorine atoms, such as a long perfluoroalkyl chain (e.g., C8F17), to impart the desired phase-separation properties. Therefore, this compound is not typically employed in this specific application.

Photoaffinity labeling is a powerful technique to identify the biological targets of drugs and other bioactive molecules. This method uses a probe molecule that, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby interacting proteins. The trifluoromethyl-aryl-diazirine moiety is one of the most effective photophores for this purpose due to its small size, stability in the dark, and the fact that it is activated by long-wavelength UV light, which minimizes damage to biological samples.

This compound is an ideal precursor for creating such a photoaffinity label. The synthesis involves converting the carboxylic acid into a ketone, which is the direct precursor to the diazirine ring. This ketone, bearing the 4-iodo-3-(trifluoromethyl)phenyl group, can be transformed into the diazirine through a sequence of established reactions: oximation with hydroxylamine (B1172632), tosylation of the oxime, reaction with ammonia (B1221849) to form the three-membered diaziridine ring, and finally, mild oxidation (often with iodine) to yield the stable diazirine photophore. The resulting probe contains the photo-activatable group, the trifluoromethyl and iodo substituents for modulating target interaction, and a point for attachment to a ligand of interest.

Table 2: Proposed Synthesis of a Diazirine Photoaffinity Probe

| Step | Starting Material | Transformation | Product |

| 1 | This compound | Conversion to Weinreb amide, then reaction with an organometallic reagent (e.g., MeLi) | 1-(4-Iodo-3-(trifluoromethyl)phenyl)ethan-1-one |

| 2 | Aryl Ketone | Reaction with hydroxylamine (NH₂OH) | Aryl Ketone Oxime |

| 3 | Aryl Ketone Oxime | Reaction with tosyl chloride (TsCl) | O-Tosyl Oxime |

| 4 | O-Tosyl Oxime | Reaction with liquid ammonia (NH₃) | Aryl Diaziridine |

| 5 | Aryl Diaziridine | Oxidation with iodine (I₂) or other mild oxidant | 3-(4-Iodo-3-(trifluoromethyl)phenyl)-3-methyl-3H-diazirine |

The substituents on the aromatic ring of this compound are strategically placed to modulate the biological activity of any larger molecule into which they are incorporated.

The trifluoromethyl group is a powerful modulator of physicochemical properties. mdpi.com As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH. Its high lipophilicity enhances membrane permeability, a crucial factor for a molecule's ability to reach its intracellular target. bohrium.com Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation, which can increase the half-life of a drug. wikipedia.orgmdpi.com

The iodo group offers a distinct and complementary set of advantages. It is the largest and most polarizable of the stable halogens, making it an excellent halogen bond donor. researchgate.net A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (a σ-hole) and a Lewis basic site (e.g., an oxygen or nitrogen atom) on a biological target like a protein or enzyme. namiki-s.co.jp The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the same ring—such as the trifluoromethyl group in this molecule—making the 4-iodo-3-(trifluoromethyl)phenyl moiety a particularly effective halogen bonding motif for enhancing ligand-target affinity and specificity.

Table 3: Comparison of Functional Group Effects on Biological Activity

| Functional Group | Key Physicochemical Property | Impact on Biological Molecules |

| Trifluoromethyl (-CF₃) | High Lipophilicity, Strong Electron-Withdrawing Nature, Metabolic Stability | Enhances membrane permeability, modulates pKa of adjacent groups, increases in vivo half-life by blocking metabolism. bohrium.commdpi.com |

| Iodo (-I) | Large Size, High Polarizability, σ-hole Presence | Acts as a strong halogen bond donor to increase binding affinity and specificity with biological targets. researchgate.netnamiki-s.co.jp |

Contributions to Material Science and Optoelectronic Applications

Role in Interfacial Engineering for Perovskite Solar Cells (using related trifluoromethyl benzoic acids)

A notable example is the use of 3,5-bis(trifluoromethyl)benzoic acid (BTFBA) as an additive in the perovskite precursor solution. Research has shown that the introduction of BTFBA leads to a significant improvement in the quality of the perovskite film. The carbonyl and fluorine groups of BTFBA can coordinate with uncoordinated Pb²⁺ ions at the perovskite surface, effectively passivating these defect sites. acs.org This passivation reduces trap-assisted non-radiative recombination, leading to an increase in carrier lifetime and improved charge extraction.

The addition of benzoic acid derivatives can also influence the crystal growth of the perovskite film, resulting in larger grain sizes and reduced grain boundaries, which are also sources of defects. For instance, the use of benzoic acid as an additive has been shown to inhibit intrinsic ion migration and reduce defect density states, leading to a more stable and efficient solar cell.

The table below summarizes the impact of using a related trifluoromethyl benzoic acid derivative on the performance of perovskite solar cells, as reported in a key study.

| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Ref. |

| Control (without additive) | 15.42% | - | - | - | |

| With Benzoic Acid | 18.05% | - | - | - | |

| Control (without additive) | - | - | - | - | rsc.org |

| With 4-aminobenzoic acid | 10.58% | - | - | - | rsc.org |

These findings underscore the potential of trifluoromethyl benzoic acids in addressing key challenges in perovskite solar cell technology. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties at the interface, leading to more favorable energy level alignment for efficient charge transport. Furthermore, the hydrophobic nature of fluorinated compounds can enhance the moisture resistance of the perovskite film, contributing to improved long-term stability of the device.

While the specific contributions of this compound require further investigation, the established benefits of related compounds provide a strong rationale for its potential application in the interfacial engineering of high-performance perovskite solar cells.

Utilization in Advanced Analytical Methods

Application as Internal Standards in Chromatography

Research indicates that related compounds, such as 4-(Trifluoromethyl)benzoic acid, have been utilized as internal standards in the ultra-trace analysis of fluorinated aromatic carboxylic acids by Gas Chromatography/Mass Spectrometry (GC/MS). An internal standard in chromatography is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. The ideal internal standard has chemical and physical properties similar to the analyte and does not interfere with its detection.

In the context of quantitative Nuclear Magnetic Resonance (qNMR), 3,5-Bis(trifluoromethyl)benzoic acid is recognized as a suitable internal standard for purity assignments of analytes soluble in various deuterated solvents like CDCl₃, DMSO-d₆, and CD₃OD. bipm.org

While direct application of this compound as an internal standard is not explicitly detailed in the available research, its structural similarities to compounds used for this purpose suggest its potential utility in specific chromatographic and spectroscopic analyses.

| Compound | Analytical Technique | Application | Reference |

| 4-(Trifluoromethyl)benzoic acid | GC/MS | Internal standard for fluorinated aromatic carboxylic acids | |

| 3,5-Bis(trifluoromethyl)benzoic acid | qNMR | Internal standard for purity assignments | bipm.org |

Development of Novel Reagents and Catalytic Ligands

The unique electronic properties conferred by the iodo- and trifluoromethyl- substituents on the benzoic acid scaffold make this compound a molecule of interest for the development of novel reagents and ligands in synthetic chemistry. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of a molecule.

While specific examples of the development of reagents or catalytic ligands directly from this compound are not prominent in the reviewed literature, the parent compound and its derivatives are building blocks in organic synthesis. For instance, 4-nitro-2-(trifluoromethyl)benzoic acid has been used in the synthesis of potential anti-tumor agents. nih.gov

The development of electrophilic trifluoromethylating reagents has been a significant area of research, with various S- and O-based reagents being synthesized. beilstein-journals.orgmdpi.com Although not directly derived from this compound, these developments highlight the importance of the trifluoromethyl moiety in creating advanced chemical tools. The presence of the iodine atom in this compound offers a site for further functionalization through reactions like cross-coupling, which could be exploited in the design of new catalytic ligands or complex organic molecules.

Future Research Directions and Emerging Opportunities for 4 Iodo 3 Trifluoromethyl Benzoic Acid

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules like 4-Iodo-3-(trifluoromethyl)benzoic acid traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, which prioritize efficiency, safety, and environmental sustainability. rsc.org

Future research will likely focus on several key areas:

Photocatalysis: Visible-light-mediated reactions are a promising green alternative for halogenation and trifluoromethylation. dntb.gov.uarsc.org These methods often operate under mild conditions, reducing energy consumption and the need for harsh reagents. dntb.gov.ua For instance, photoredox catalysis could enable the direct C-H iodination or trifluoromethylation of a benzoic acid precursor, minimizing steps and byproducts. mdpi.commdpi.com

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a core tenet of green chemistry. Research into solid-state reactions or conducting syntheses in water could dramatically reduce the environmental footprint. chemicalbook.com For example, developing a method for the oxidation of a corresponding aldehyde in water would be a significant advancement. chemicalbook.com

Catalyst Innovation: The development of robust, reusable, and non-toxic catalysts is crucial. youtube.com This includes organocatalysts or earth-abundant metal catalysts to replace more hazardous or expensive options. youtube.com

A comparison of potential synthetic approaches is outlined below:

| Feature | Traditional Synthesis | Green/Sustainable Approach |

| Energy Input | Often requires high temperatures and pressures. | Can often proceed at room temperature using visible light. dntb.gov.ua |

| Solvents | Typically uses volatile and hazardous organic solvents. | Employs safer solvents like water or solvent-free conditions. chemicalbook.com |

| Reagents | May use stoichiometric and hazardous reagents. | Utilizes catalytic amounts of reagents, which can be recycled. youtube.com |

| Atom Economy | Can be lower, with more waste generated. | Designed for higher atom economy, incorporating more of the starting materials into the final product. |

| Reaction Steps | Often involves multiple, separate protection and functionalization steps. | Aims for tandem or one-pot reactions to improve efficiency. rsc.org |

Advanced Applications in Targeted Drug Discovery and Agrochemical Innovation (focus on molecular design aspects)

The distinct properties of the iodo and trifluoromethyl groups make this compound an excellent scaffold for designing new bioactive molecules. nih.gov Molecular design efforts can strategically leverage these features to enhance efficacy and specificity.

Trifluoromethyl (CF3) Group: This group is a powerful modulator of a molecule's properties. It is strongly electron-withdrawing and can increase metabolic stability, lipophilicity, and binding affinity. organic-chemistry.org In drug design, this can lead to improved cell membrane permeability and reduced degradation by metabolic enzymes. rjptonline.org

Iodine (I) Atom: The iodine atom is a large, polarizable halogen that can participate in halogen bonding—a specific and directional non-covalent interaction with biological targets like proteins. alfa-chemistry.com This interaction can be exploited to enhance the binding potency and selectivity of a drug candidate. Furthermore, the iodine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Carboxylic Acid (-COOH) Group: This group acts as a key interaction point, often forming strong hydrogen bonds or salt bridges with amino acid residues in a protein's active site.

Future molecular design will focus on integrating these features to create next-generation drugs and agrochemicals. For example, in agrochemical research, the trifluoromethyl group is a known component of many active compounds. nih.gov By combining it with an iodinated benzoic acid structure, novel herbicides or pesticides with unique modes of action could be developed. In medicinal chemistry, this scaffold could be used to design potent inhibitors for enzymes implicated in diseases like cancer. nih.gov

The table below summarizes the contribution of each functional group to molecular design:

| Functional Group | Key Physicochemical Properties | Role in Molecular Design |

| Trifluoromethyl (-CF3) | Highly lipophilic, strong electron-withdrawing effect. | Enhances metabolic stability, improves membrane permeability, increases binding affinity. organic-chemistry.orgrjptonline.org |

| Iodine (-I) | Large, polarizable, capable of halogen bonding. | Provides a site for specific interactions with targets and a handle for further chemical modification. alfa-chemistry.com |

| Carboxylic Acid (-COOH) | Acidic, can be ionized, acts as a hydrogen bond donor/acceptor. | Anchors the molecule in a binding site through strong, specific interactions. |

Development of Novel Functional Materials Based on its Unique Structural Features

The rigid structure and multiple functional points of this compound make it an attractive building block, or "linker," for creating advanced functional materials, particularly Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The properties of a MOF are directly influenced by the choice of its components. Using this compound as a linker could lead to materials with unique characteristics:

Tunable Porosity and Functionality: The carboxylic acid group readily coordinates with metal centers to form the framework structure. nih.gov The trifluoromethyl and iodo groups would then line the pores of the MOF, creating a unique chemical environment. mdpi.com

Enhanced Gas Sorption and Separation: The fluorine atoms from the CF3 group and the iodine atom can introduce increased polarity and specific interaction sites within the pores. alfa-chemistry.com This could lead to MOFs with high selectivity for capturing specific gases, such as carbon dioxide or iodine vapor. alfa-chemistry.com

Catalytic Activity: The Lewis acidic nature of the halogen atoms could imbue the MOF with catalytic properties. alfa-chemistry.com

Post-Synthetic Modification: The iodine atom on the linker is a prime site for post-synthetic modification. After the MOF has been constructed, the iodo group can be transformed into other functional groups via chemical reactions, allowing for the precise tuning of the material's properties.

Future research will involve synthesizing and characterizing new MOFs using this linker and exploring their performance in applications like gas storage, chemical separations, and heterogeneous catalysis. rsc.org

Integration with High-Throughput Screening and Artificial Intelligence for Property and Reactivity Prediction

The exploration of all the potential derivatives and applications of this compound would be incredibly time-consuming and expensive using traditional laboratory methods alone. This is where high-throughput screening (HTS) and artificial intelligence (AI) can revolutionize the research process. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov By creating a library of derivatives from the this compound scaffold, researchers can quickly identify "hit" compounds for drug or agrochemical development.

Artificial Intelligence (AI) and Machine Learning (ML): AI models can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. research.googlecardiff.ac.uk This "in silico" or computational approach can drastically narrow down the number of candidates that need to be physically synthesized and tested. nih.govuva.nl

The integration of these technologies can create a powerful discovery pipeline:

| Technology | Application for this compound Research | Expected Outcome |

| Artificial Intelligence (AI) | Predict physicochemical properties (solubility, stability), biological activity, and potential toxicity of virtual derivatives. research.googlenih.gov | A prioritized list of the most promising candidate molecules for synthesis, saving time and resources. cardiff.ac.uk |

| High-Throughput Screening (HTS) | Experimentally test a large, diverse library of synthesized derivatives against specific biological targets (e.g., enzymes, receptors). nih.gov | Identification of "hit" compounds with desired activity for further optimization. |

| Machine Learning (ML) | Analyze HTS data to build more accurate predictive models (Quantitative Structure-Activity Relationship - QSAR). nih.gov | A refined understanding of the relationship between molecular structure and activity, guiding the design of even better compounds. |

Future work will focus on creating specialized AI models trained on data relevant to halogenated and fluorinated compounds to enhance prediction accuracy. rsc.org This synergy between computational prediction and rapid experimental validation will accelerate the discovery of new materials and bioactive agents derived from this compound.

常见问题

Q. What strategies mitigate data contradictions in reaction mechanism studies?

- Methodological Answer : Cross-validate kinetic data (e.g., iodination rates) using stopped-flow UV-Vis and LC-MS. For conflicting DFT vs. experimental results, recalibrate computational models with NIST thermochemical data . Document solvent effects (e.g., DMF vs. THF) in supplemental materials to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。